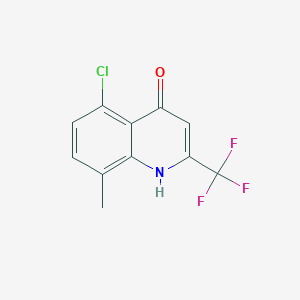
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL
Overview
Description
The compound of interest, 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They are often used as scaffolds for the development of new therapeutic agents due to their pharmacological properties .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-Chloro-3-(trifluoroacetyl)coumarin, a related compound, was achieved through TMSCl-mediated acylation followed by treatment with POCl3, demonstrating the use of chlorination and acylation reactions in the synthesis of chlorinated quinolines . Similarly, the synthesis of 5-Chloro-2, 3, 4-trifluorobenzoic acid, a key intermediate for quinolone derivatives, involved a sequence of nitration, selective reduction, diazotisation, and chlorination .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the structure of these compounds, as seen in the case of 2-[(4-Chloro-phenylanine)-methyl]-quinolin-8-ol, which was found to have a planar molecular structure . The importance of the molecular structure is also highlighted in the study of tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus, where the enol-imine tautomer was preferred due to its higher aromatic character .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including interactions with DNA and proteins, which are essential for their biological effects. For example, a series of 3d metal complexes with 5-chloro-quinolin-8-ol demonstrated the ability to interact with DNA through intercalation, and these complexes also exhibited antimicrobial and anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. These properties are essential for the compound's biological activity and its potential as a therapeutic agent. The study of 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives provided insights into the structure-activity relationships, suggesting a similar adenosine receptor binding mode as other related compounds .
Scientific Research Applications
Corrosion Inhibition
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL derivatives have been investigated for their corrosion inhibiting properties. For instance, bis-quinolin-8-ols derivatives were found to be highly efficient inhibitors for C35E steel in acidic environments. These compounds were chemisorbed on the steel surface, demonstrating a considerable enhancement in protection properties, with inhibition efficiencies of up to 97.3% for certain derivatives (El Faydy et al., 2021).
Antimalarial Activity
Some derivatives of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL have shown potential as antimalarial agents. Research conducted on mono-Mannich bases derived from this compound revealed significant in vitro activity against Plasmodium falciparum, with some derivatives demonstrating IC50 values comparable to chloroquine (Barlin et al., 1992).
Antimicrobial Properties
The quinolin-4-OL derivatives have also been explored for their antimicrobial properties. In one study, pyrazolo[3,4-d]pyrimidine derivatives showed promising antibacterial and antifungal activities. These compounds were synthesized through various chemical reactions and screened for their effectiveness against different strains of bacteria and fungi (Holla et al., 2006).
Spectroscopic and Structural Studies
Derivatives of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL have been synthesized and characterized using various spectroscopic methods. These studies aid in understanding the structural and electronic properties of these compounds, which is crucial for their application in different fields, such as organic light-emitting devices (Xu et al., 2007).
properties
IUPAC Name |
5-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-5-2-3-6(12)9-7(17)4-8(11(13,14)15)16-10(5)9/h2-4H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBOQUSBINLJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656284 | |
| Record name | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL | |
CAS RN |
59108-09-7 | |
| Record name | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



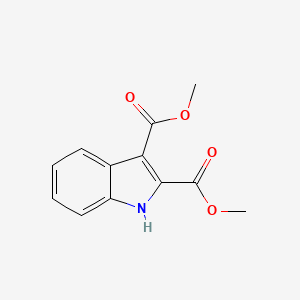
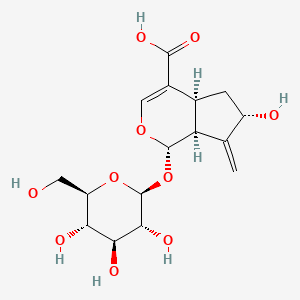
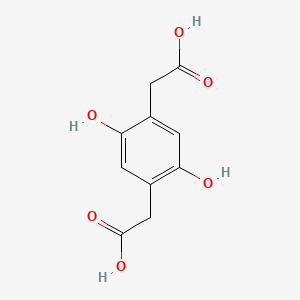
![1,4-Bis[(E)-4-(diphenylamino)styryl]benzene](/img/structure/B3029143.png)
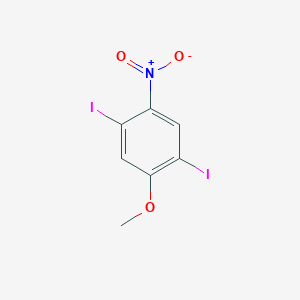
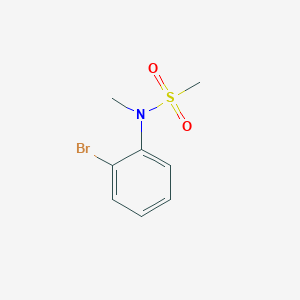
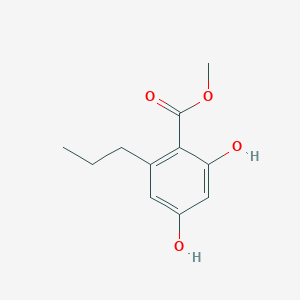
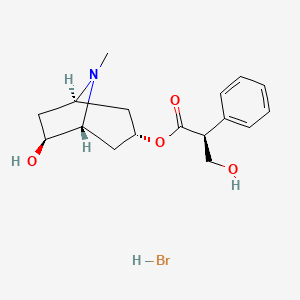
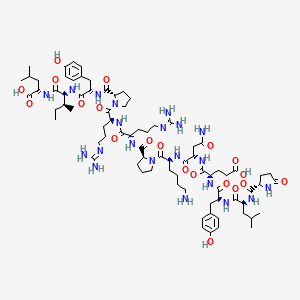
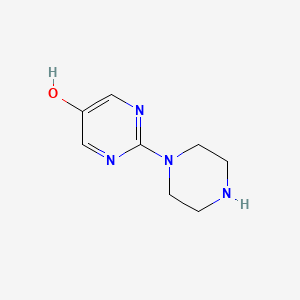
![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)
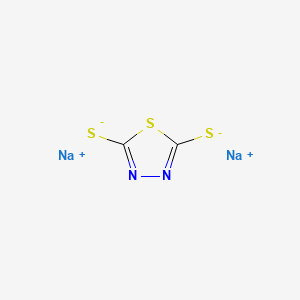
![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)
![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)